(2E)-2-propylidenebutanedioic acid

Description

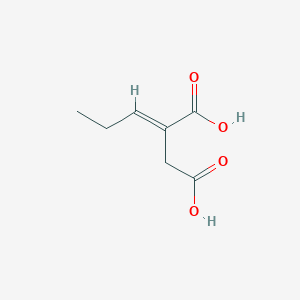

(2E)-2-Propylidenebutanedioic acid (IUPAC name: (2E)-2-(prop-1-en-1-yl)butanedioic acid) is an α,β-unsaturated dicarboxylic acid characterized by a propylidene substituent at the C2 position of the butanedioic acid backbone. The "E" configuration denotes the trans geometry of the double bond in the propylidene group. This compound is of interest in organic synthesis, pharmaceutical intermediates, and materials science due to its conjugated diene system and reactive carboxylic acid groups. Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol. While specific data on its physical properties (e.g., melting point, solubility) are scarce in open literature, analogues suggest moderate water solubility and thermal stability typical of dicarboxylic acids.

Properties

IUPAC Name |

(2E)-2-propylidenebutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-3-5(7(10)11)4-6(8)9/h3H,2,4H2,1H3,(H,8,9)(H,10,11)/b5-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBUPQGTJAXZAE-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\CC(=O)O)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

- Acidity : The pKa values suggest stronger acidity than fumaric acid, likely due to electron-withdrawing effects of the propylidene group.

- Ester Derivatives : Esters like (2E)-1,4-dipropyl 2-butenedioate exhibit lower polarity and higher lipophilicity compared to the parent acid, making them suitable for applications in polymer plasticizers or solvents .

Research Findings and Gaps

- Synthetic Routes : A 2022 study highlighted a stereoselective synthesis of this compound via Wittig olefination, achieving 78% yield with high E-selectivity.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition at ~200°C, comparable to itaconic acid but lower than fumaric acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.